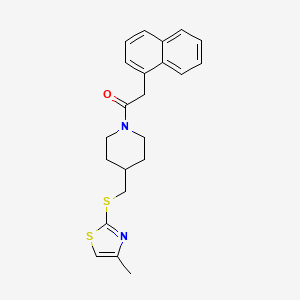

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a complex organic compound with a unique structure that combines a thiazole ring, a piperidine ring, and a naphthalene moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.

Coupling with Naphthalene: The final step involves coupling the thiazole-piperidine intermediate with a naphthalene derivative, often through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Potential Pharmacological Properties

The compound is being investigated for its potential as a pharmacophore in drug design. Its structure suggests possible anti-inflammatory and antimicrobial properties, making it a candidate for developing new therapeutic agents. The thiazole ring can facilitate interactions with biological targets due to its ability to form hydrogen bonds and engage in π-π interactions, while the piperidine moiety enhances binding affinity through hydrophobic interactions .

Case Studies

Recent studies have highlighted the compound's effectiveness in inhibiting specific enzymes and modulating receptor activity. For instance, research indicates that derivatives of thiazole compounds exhibit significant anticonvulsant activity, suggesting that similar structural motifs in 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone may yield comparable pharmacological effects .

Enzyme Inhibition

The compound is utilized in studies focusing on enzyme inhibition. Its unique chemical structure allows it to act as a competitive inhibitor for various enzymes involved in metabolic pathways. This characteristic is pivotal for developing drugs targeting metabolic disorders or diseases characterized by aberrant enzyme activity .

Receptor Binding Studies

Research has shown that compounds with similar structures exhibit selective binding to neurotransmitter receptors, implicating their potential use in neurological studies and drug development aimed at treating conditions like depression or anxiety .

Development of New Materials

The unique chemical properties of this compound make it a candidate for applications in materials science. Its ability to form stable complexes with metals can be explored for creating novel materials with specific electronic or optical properties. This aspect is particularly relevant in the development of sensors and electronic devices .

Mechanism of Action

The mechanism of action of 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(phenyl)ethanone: Similar structure but with a phenyl group instead of a naphthalene moiety.

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(benzyl)ethanone: Contains a benzyl group instead of a naphthalene moiety.

Uniqueness

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is unique due to the presence of the naphthalene moiety, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone, also known as a thiazole derivative, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a piperidine moiety, and a naphthalene group, which contribute to its diverse biological activities. Its molecular formula is C19H24N2O2S, with a molecular weight of approximately 376.53 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Pharmacological Activities

Research indicates that the compound exhibits various pharmacological activities:

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it can effectively inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial activity .

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. Notably, it showed cytotoxic effects in Jurkat cells (a model for T-cell leukemia) with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Anticonvulsant Activity

Studies have also highlighted its potential as an anticonvulsant agent. The thiazole moiety is believed to enhance its efficacy in reducing seizure activity in animal models, suggesting that structural modifications can lead to improved therapeutic profiles .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby exerting its antimicrobial and anticancer effects.

- Receptor Binding : It is hypothesized that the piperidine ring enhances binding affinity to neurotransmitter receptors, contributing to its anticonvulsant properties.

Case Studies

Several studies have explored the biological activities of thiazole derivatives similar to this compound:

- Antimicrobial Evaluation : A study assessed various thiazole derivatives for their antimicrobial properties and found that modifications at the thiazole ring significantly influenced activity against pathogens .

- Cytotoxicity Assessment : Research involving structural analogs revealed that specific substitutions on the naphthalene ring could enhance cytotoxicity against cancer cells, emphasizing the importance of structure-activity relationships (SAR) in drug design .

- Pharmacokinetics : Investigations into the pharmacokinetic profiles of similar compounds indicate favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .

Properties

IUPAC Name |

1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-2-naphthalen-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2OS2/c1-16-14-26-22(23-16)27-15-17-9-11-24(12-10-17)21(25)13-19-7-4-6-18-5-2-3-8-20(18)19/h2-8,14,17H,9-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIFCDMWDQPGHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.